5'-C-Methylcytidine
Description
Overview of 5'-C-Methylcytidine as a Nucleoside in Biological Systems
This compound is the nucleoside form of 5-methylcytosine (B146107), meaning it consists of the 5-methylcytosine base attached to a ribose sugar. wikipedia.org It is a minor but significant constituent of RNA in animals, plants, and bacteria. wikipedia.org The presence of this compound in RNA molecules has a variety of functional consequences.
The addition of the methyl group to the cytosine base within the nucleoside can enhance the stability of RNA molecules. For instance, in tRNAs, this compound contributes to the structural integrity and protects them from cleavage by endonucleases. nih.govchemicalbook.com In mRNAs, this modification can influence their stability and translation efficiency. researchgate.nettandfonline.com The enzymes responsible for incorporating the methyl group onto the cytosine within the RNA chain are RNA methyltransferases, which use S-adenosyl methionine (SAM) as the methyl donor. oup.compnas.org
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C10H15N3O5 |
| Molar Mass | 257.24 g/mol |
| CAS Number | 2140-61-6 |
| Synonyms | m5C, 5-methyl-cytidine |
| Melting Point | 213 °C |
The following table lists some of the key enzymes involved in the metabolism of this compound in RNA.
| Enzyme Family | Function | RNA Substrates |
| NOP2/Sun domain (NSUN) | RNA methyltransferases that catalyze the formation of 5-methylcytosine. | tRNA, rRNA, mRNA, other ncRNAs |
| DNA methyltransferase homolog 2 (DNMT2) | An enzyme with dual activity, methylating both DNA and tRNA. | tRNA |
| Ten-eleven translocation (TET) enzymes | Can oxidize 5-methylcytosine in RNA to 5-hydroxymethylcytosine. | mRNA |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17) |
InChI Key |
KPPPLADORXGUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O |
Origin of Product |
United States |
Biological Roles and Functional Significance of 5 Methylcytosine M5c and Its Nucleoside Derivatives
Functional Impact of m5C in RNA Biology
Modulation of RNA Translation and Splicing
5-Methylcytidine (B43896) modifications are integral to the post-transcriptional regulation of gene expression, significantly impacting mRNA stability and translation efficiency nih.govtandfonline.comfrontiersin.orgpnas.orgoup.commdpi.commdpi.com. Research has demonstrated that m5C can influence the rate at which mRNA is translated into proteins, and in some cases, it has been shown to regulate RNA alternative splicing pnas.orgfrontiersin.org. For instance, in the context of viral infections, m5C has been observed to enhance the translation of viral mRNAs, such as that of HIV-1 frontiersin.orgpnas.org. Reader proteins, like Y-box binding protein 1 (YBX1), specifically recognize m5C-modified mRNAs and play a crucial role in maintaining their stability mdpi.comijbs.comresearchgate.net.
Control of Nuclear RNA Export
The journey of mRNA from the nucleus to the cytoplasm is a tightly regulated process, and m5C modification has emerged as a key regulator of mRNA export units.it. The reader protein ALYREF (also known as ALY1) is particularly important in this process, as it specifically recognizes m5C-modified mRNA and mediates its efficient export from the nucleus nih.govmdpi.comresearchgate.netnih.govbiorxiv.org. The methyltransferase NSUN2, which catalyzes m5C formation, also influences the nuclear-cytoplasmic shuttling of ALYREF, highlighting a coordinated mechanism for RNA export regulation units.it.
Participation in Ribosome Assembly and Ribosomal RNA (rRNA) Processing
Within the ribosome, a complex molecular machine responsible for protein synthesis, m5C modifications are abundant and play critical roles in ribosome assembly and translation fidelity nih.govfrontiersin.orgoup.complos.orgd-nb.infocsic.es. Methylation of rRNA by enzymes such as NSUN1, NSUN4, and NSUN5 is essential for proper ribosome biogenesis and the subsequent synthesis of proteins frontiersin.orgd-nb.infocsic.es. NSUN4, for example, is involved in the methylation of 12S and 18S rRNAs, facilitating mitochondrial ribosome assembly, while NOP2 (also known as NSUN1) methylates 28S rRNA and is crucial for mammalian embryonic development and ribosome biogenesis d-nb.info.
Contribution to Cellular Differentiation and Proliferation
5-Methylcytidine modifications are deeply involved in governing cell fate decisions, significantly influencing cellular differentiation and proliferation nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgoup.comfrontiersin.orgspandidos-publications.comscbt.com. The methyltransferase NSUN2, through its m5C-mediated regulation of various cellular processes, impacts cell differentiation and proliferation nih.govfrontiersin.orgoup.com. Aberrant NSUN2 activity or deficiency can lead to developmental disorders due to its role in neural stem cell differentiation oup.com. Furthermore, m5C modifications in tRNAs are vital for the differentiation and motility of epidermal and neuroepithelial stem cells oup.com. In cancer contexts, NSUN2 has been shown to promote gastric cancer cell proliferation by repressing the cell cycle inhibitor p57(Kip2) in an m5C-dependent manner spandidos-publications.com.
Modulation of Cellular Stress Responses
The cellular stress response is a critical mechanism for maintaining homeostasis, and m5C modifications are integral to this adaptive process nih.govplos.org. Studies have indicated that m5C modifications are essential features of the cellular stress response, and the loss of enzymes responsible for m5C formation can lead to increased cellular hypersensitivity to oxidative stress, such as that induced by hydrogen peroxide plos.org. Moreover, alterations in NSUN2 activity and the subsequent absence of tRNA m5C can lead to reduced protein translation rates, activating stress pathways within the cell ijbs.com.
Significance in Viral RNA Modification
The interaction between m5C modifications and viral RNA is a critical area of research, with m5C influencing various stages of viral life cycles nih.govfrontiersin.orgpnas.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgnih.govoup.com. Studies have revealed that m5C modifications are present in numerous viral genomes and can modulate viral mRNA translation, RNA stability, alternative splicing, and RNA export pnas.org. For instance, m5C enhances the translation of HIV-1 RNA frontiersin.orgpnas.org, and in Hepatitis B virus (HBV), m5C modifications deposited by NSUN2 are essential for viral replication and particle production nih.govmdpi.compnas.org. These modifications, particularly those in the HBV 5′ terminal epsilon hairpin, are critical for viral pgRNA packaging and reverse transcription mdpi.com. Furthermore, m5C modifications are recognized by cellular proteins like YBX1, which can positively regulate viral replication, as seen with Hepatitis C virus (HCV) mdpi.com.
Enzymatic Regulation and Interplay of 5 Methylcytosine M5c Homeostasis
DNA Methyltransferases (DNMTs) and m5C Deposition in DNA
DNA methylation, primarily occurring at the 5th carbon of the cytosine base within CpG dinucleotides in mammals, is a critical epigenetic modification. DNA methyltransferases (DNMTs) are the enzymes responsible for catalyzing this process, playing vital roles in gene silencing, genomic imprinting, and X-chromosome inactivation. While the compound 5'-C-Methylcytidine is not a direct substrate or product of DNA methylation, related nucleoside analogs can interact with these enzymes.
DNMT3A and DNMT3B are the principal enzymes responsible for establishing new DNA methylation patterns (de novo methylation) in an unmethylated genome. They are crucial during embryonic development for setting up cell-type-specific epigenetic profiles. These enzymes methylate the C5 position of cytosine residues, predominantly within CpG dinucleotides, but also in non-CpG contexts (CpHpG, CpHpH) in certain cell types like embryonic stem cells caymanchem.comresearchgate.netglenresearch.com. Although this compound is not directly involved in this de novo process as a substrate, related nucleoside analogs, such as 5'(R)-C-Methylcytidine, have been identified as inhibitors of DNA methyltransferases, suggesting an indirect link through modulation of DNMT activity medchemexpress.com.
DNMT1 is the primary maintenance methyltransferase, ensuring that established DNA methylation patterns are faithfully copied to daughter strands during DNA replication. It recognizes hemi-methylated DNA (where only one strand is methylated) and methylates the cytosine on the newly synthesized strand, thereby preserving epigenetic information across cell divisions trilinkbiotech.comcaymanchem.comresearchgate.netglenresearch.com. The catalytic activity of DNMT1 targets the cytosine base, and while this compound is not a substrate for this reaction, the study of DNMTs inherently involves understanding their interaction with DNA and the molecular machinery that regulates methylation.
DNMTs catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of the cytosine ring in DNA. This reaction involves a nucleophilic attack by the C6 of cytosine on the methyl group of SAM, forming a transient covalent intermediate. Subsequent steps involve proton transfers and the release of S-adenosylhomocysteine (SAH) and the methylated DNA trilinkbiotech.com. The specific chemical structure of this compound, featuring a methyl group on the 5' carbon of the sugar moiety, does not directly participate in this base-centric catalytic mechanism.
RNA m5C Methyltransferases (Writers)
In contrast to DNA methylation, the methylation of cytosine at the C5 position in RNA, forming 5-methylcytidine (B43896) (m5C), is a widespread post-transcriptional modification. This modification is dynamically regulated by specific RNA methyltransferases and plays significant roles in RNA stability, translation efficiency, and cellular localization. The compound 5-methylcytidine is a direct product of these enzymatic activities trilinkbiotech.comwikipedia.orgtcichemicals.com.
The NOL1/NOP2/SUN (NSUN) family comprises a group of RNA methyltransferases that catalyze the m5C modification on various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs (ncRNAs) researchgate.netnih.gov. These enzymes transfer a methyl group from SAM to the C5 position of cytosine residues within their target RNAs. Different NSUN proteins exhibit distinct substrate specificities, targeting specific RNA types or sequences, thereby influencing RNA metabolism and function wikipedia.orgtandfonline.comtargetmol.comnih.govglenresearch.com. The formation of 5-methylcytidine in these RNA molecules is a direct outcome of NSUN enzyme activity.
DNMT2, also known as TRDMT1, is a key enzyme that methylates cytosine at position 38 in the anticodon loop of various tRNAs, a modification that results in the formation of 5-methylcytidine researchgate.nettargetmol.comnih.gov. This specific modification is crucial for maintaining tRNA structure, stability, and function, which in turn impacts the accuracy and efficiency of protein synthesis. DNMT2's role in tRNA methylation highlights the importance of m5C modifications in RNA for fundamental cellular processes.
Compound List:
this compound
5-Methylcytidine
5'(R)-C-Methylcytidine
5-Methylcytosine (B146107) (m5C)
S-adenosylmethionine (SAM)
DNA Methyltransferases (DNMTs)
DNMT1
DNMT3A
DNMT3B
RNA m5C Methyltransferases
NOL1/NOP2/SUN (NSUN) Family Enzymes (NSUN1-7)
DNMT2 (TRDMT1)
Identification of Major Messenger RNA (mRNA) Methyltransferases
The deposition of the m5C mark onto mRNA is primarily carried out by methyltransferases, often referred to as "writers." In eukaryotes, these enzymes largely belong to the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase (DNMT) homologue DNMT2. Key members identified for mRNA m5C methylation include NSUN2 and NSUN6, which exhibit distinct substrate specificities ijbs.comlife-science-alliance.orgptglab.comfrontiersin.orgresearchgate.netpnas.orgnih.govfrontiersin.org. NSUN2 is recognized as a major m5C writer, targeting specific cytosine residues, often within a G-rich triplet motif at the 5' end of stem regions in mRNA ijbs.comlife-science-alliance.org. NSUN6 also plays a significant role, with distinct intracellular localization and substrate preferences compared to NSUN2 ijbs.comlife-science-alliance.org. While NSUN2 and NSUN6 are considered the primary enzymes for mRNA m5C modification, other NSUN family members, such as NSUN5, have also been shown to modify mRNA life-science-alliance.org.
Table 1: Major mRNA m5C Methyltransferases
| Enzyme Family | Specific Enzymes | Primary Role in mRNA m5C Methylation | Notes |
| NSUN | NSUN2 | Major writer | Targets specific sites, often in G-rich motifs; predominantly nuclear localization. |
| NSUN6 | Major writer | Distinct substrate specificity from NSUN2; predominantly cytoplasmic localization. | |
| NSUN5 | Writer | Also known to modify rRNA, but has been shown to modify mRNA. | |
| DNMT | DNMT2 (TRDMT1) | Writer | Primarily known for tRNA methylation, but also involved in mRNA modification. |
Molecular Mechanisms and Interactions with Nucleic Acids
Influence on DNA-Protein Interactions and Chromatin Structure
While research on the direct impact of 5'-C-methylcytidine on DNA-protein interactions is limited, extensive studies on the related epigenetic mark, 5-methylcytosine (B146107) (5mC) , provide significant insights into how methylation affects DNA functionality. In mammals, 5mC is a primary epigenetic modification where a methyl group is added to the C5 position of the cytosine base, predominantly within CpG dinucleotides.
This modification does not alter the DNA sequence but has profound effects on DNA-protein recognition and chromatin organization. The primary mechanism by which 5mC influences these processes is by altering the binding affinity of various proteins to their DNA targets.
Inhibition of Protein Binding : The methyl group of 5mC protrudes into the major groove of the DNA double helix. This can sterically hinder the binding of many transcription factors that recognize specific DNA sequences. Consequently, methylation of CpG islands in promoter regions is a well-established mechanism for silencing gene expression.
Recruitment of Methyl-Binding Proteins : A class of proteins known as Methyl-CpG-binding domain (MBD) proteins, including MeCP2, MBD1, and MBD2, specifically recognize and bind to methylated DNA. nih.gov Upon binding, these proteins recruit larger corepressor complexes (containing histone deacetylases and other chromatin-modifying enzymes) to the site. These complexes catalyze the removal of acetyl groups from histones, leading to chromatin compaction. wikipedia.org
Chromatin Compaction : The recruitment of repressor complexes and subsequent histone modifications result in a transition from a relaxed, transcriptionally active chromatin state (euchromatin) to a condensed, transcriptionally silent state (heterochromatin). wikipedia.org Analogs like 5-azacytidine (B1684299) can reverse this process by causing DNA demethylation, leading to the decondensation of chromatin structure. nih.gov This condensed state physically limits the access of the transcriptional machinery to gene promoters, thus enforcing long-term gene silencing.
Studies using DNA methyltransferase inhibitors like 5-aza-2′-deoxycytidine have shown that induced demethylation is often targeted to euchromatic regions, underscoring the intricate link between methylation status and chromatin accessibility. nih.gov
Impact on RNA-Protein Interactions
In the context of RNA, 5-methylcytidine (B43896) (m5C) —where the methyl group is on the cytosine base—is a widespread post-transcriptional modification that influences RNA metabolism by modulating RNA-protein interactions. The biological functions of m5C are mediated by a group of proteins known as m5C "readers," which specifically recognize and bind to m5C-modified transcripts. oup.comelifesciences.org
The binding of these reader proteins can dictate the fate of the modified RNA molecule, affecting its stability, nuclear export, and translation efficiency.
Nuclear Export : The Aly/REF export factor (ALYREF) was one of the first identified nuclear readers of m5C. oup.comelifesciences.org ALYREF binds directly to m5C-containing mRNAs and facilitates their transport from the nucleus to the cytoplasm, a critical step in gene expression. oup.comnih.gov
mRNA Stability : The Y-box binding protein 1 (YBX1) is another key m5C reader that primarily functions to enhance the stability of target mRNAs. nih.gov By binding to m5C sites, YBX1 can protect the transcript from degradation, thereby increasing the half-life of the mRNA and leading to greater protein production.
Translation : Recent evidence has identified YBX2 as a novel m5C reader protein in the cytoplasm that can promote the liquid-liquid phase separation of m5C-labeled RNA, a process implicated in the regulation of translation. oup.com
The following table summarizes key m5C reader proteins and their documented functions.
| Reader Protein | Cellular Location | Primary Function(s) | References |
| ALYREF | Nucleus | Recognizes m5C sites and mediates the nuclear export of mRNA. | oup.comelifesciences.orgnih.gov |
| YBX1 | Cytoplasm/Nucleus | Binds to m5C-modified mRNA to enhance its stability and protect it from degradation. | nih.gov |
| YBX2 | Cytoplasm | Recognizes m5C-modified RNAs and promotes liquid-liquid phase separation, influencing translation. | oup.com |
Mechanisms of Action of this compound Analogs (e.g., Viral Polymerase Inhibition)
While this compound itself is not a prominent antiviral, synthetic nucleoside analogs with methyl groups at other positions, particularly the 2'-C position, are potent inhibitors of viral RNA-dependent RNA polymerases (RdRp). These analogs are a cornerstone of therapy for RNA viruses like the hepatitis C virus (HCV).
The general mechanism of action for these inhibitors involves a multi-step intracellular process:
Cellular Uptake : The nucleoside analog prodrug is transported into the host cell.
Intracellular Phosphorylation : Host cellular kinases catalyze the addition of three phosphate (B84403) groups to the analog, converting it into its active 5'-triphosphate form. nih.gov This activation is often the rate-limiting step.
Incorporation by Viral Polymerase : The viral RdRp recognizes the triphosphate analog as a substrate, mistaking it for a natural nucleotide triphosphate (e.g., CTP). The polymerase then incorporates the analog's monophosphate form into the growing viral RNA strand. patsnap.comdroracle.ai
Chain Termination : The key feature of these analogs is a modification (such as the 2'-C-methyl group) that prevents the subsequent addition of the next nucleotide. nih.govnih.gov Once incorporated, the analog terminates the elongation of the RNA chain, halting viral replication. droracle.ai
This mechanism is highly specific to the viral polymerase, which contributes to the favorable safety profile of these drugs. patsnap.com
The table below details prominent cytidine (B196190) analogs and their mechanisms.
| Analog / Prodrug | Active Form | Target Virus | Mechanism of Action | References |
| 2'-C-Methylcytidine | 2'-C-Methylcytidine-5'-triphosphate | HCV, BVDV | Competitive inhibitor of NS5B polymerase; acts as a non-obligate chain terminator. | nih.govnih.gov |
| PSI-6130 (β-d-2'-Deoxy-2'-fluoro-2'-C-methylcytidine) | PSI-6130-5'-triphosphate | HCV | Incorporated by NS5B polymerase, resulting in immediate chain termination. | nih.gov |
| Sofosbuvir (Prodrug) | GS-461203 (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate) | HCV | The active uridine (B1682114) analog triphosphate is incorporated by the NS5B polymerase, acting as a chain terminator. | patsnap.comdroracle.aiwikipedia.org |
| Azvudine (FNC) (2'-deoxy-2'-β-fluoro-4'-azidocytidine) | FNC-triphosphate | HIV-1, HCV | Incorporated by viral reverse transcriptase or RdRp, causing chain termination. | researchgate.netcitedrive.com |
Effects on Nucleic Acid Conformation and Stability
Chemical modifications to nucleosides can significantly alter the structural and thermodynamic properties of nucleic acids.
In DNA , the methylation of the cytosine base to form 5-methylcytosine (5mC) is known to enhance the thermal stability of the double helix. nih.gov This stabilization is attributed to improved base stacking interactions. Single-molecule experiments have confirmed that a greater force is required to unzip DNA containing 5mC compared to unmethylated DNA. nih.govoup.com Furthermore, 5mC strongly stabilizes non-canonical DNA structures, such as triple helices, by expanding the pH range in which they can form and increasing their melting temperature by as much as 10°C. nih.govnih.gov This added stability appears to be entropic in origin. nih.gov
Direct research on 5'-C-methylated nucleosides is less common, but studies on the related compound 5'-C-methyl guanosine (B1672433) incorporated into siRNA have provided valuable insights. X-ray crystallography revealed that the chirality of the 5'-C-methyl group (R vs. S isomer) influences the duplex thermal stability. nih.gov Importantly, this modification can provide protection against degradation by exonucleases, demonstrating that methylation at the 5'-carbon of the sugar can enhance the metabolic stability of an oligonucleotide. nih.gov
Biosynthesis and Metabolic Pathways
S-Adenosylmethionine (SAM) as a Methyl Donor
S-Adenosylmethionine (SAM), also known as AdoMet, is synthesized from methionine and ATP by methionine adenosyltransferases researchgate.netebi.ac.ukrsc.org. Its unique chemical structure, featuring a positively charged sulfonium (B1226848) atom, makes it an excellent electrophile for methyl group transfer nih.govrsc.org. SAM's primary function is to donate its methyl group to a diverse range of nucleophilic acceptors, including oxygen, nitrogen, sulfur, and carbon atoms nih.govrsc.org. This process is catalyzed by a superfamily of enzymes called methyltransferases researchgate.netnih.gov.
Specifically, SAM is recognized as the universal methyl donor for cytosine methylation, a crucial epigenetic regulatory mechanism wikipedia.org. This methylation can occur on the pyrimidine (B1678525) ring of cytosine, as seen in 5-methylcytosine (B146107) (5mC) in DNA, or on various positions within cytidine (B196190) nucleosides in RNA, leading to modifications such as 5-methylcytidine (B43896) (m5C) nih.govresearchgate.netrsc.orgnih.gov. While SAM provides the methyl group, the specificity for which molecule is methylated and at which position is dictated by the particular methyltransferase enzyme researchgate.netnih.govnih.gov. For instance, cytosine C5 DNA methyltransferases utilize SAM to methylate the C5 position of cytosine in DNA acs.org. Similarly, various RNA methyltransferases employ SAM to modify cytidine residues within RNA molecules, influencing RNA structure, stability, and function nih.gov.
Table 1: Role of S-Adenosylmethionine (SAM) in Biological Methylation
| Methyl Donor | Primary Role | Key Substrates Methylated | Enzyme Class Involved | Examples of Modified Products |
| S-Adenosylmethionine (SAM) | Universal methyl group donor | DNA, RNA, Proteins, Lipids, Small Molecules | Methyltransferases | Methylated DNA bases, Methylated RNA bases, Methylated proteins, Neurotransmitters, Phospholipids |
| S-Adenosylmethionine (SAM) | Methyl donor for cytosine methylation | Cytosine (in DNA and RNA) | Cytosine Methyltransferases | 5-methylcytosine (5mC), 5-methylcytidine (m5C) |
Cellular Localization of Methylation Enzymes
The precise cellular localization of methyltransferases is critical for ensuring the accuracy and efficiency of methylation reactions. These enzymes are typically compartmentalized within the cell, often in proximity to their substrates or within specific metabolic pathways oup.comnih.govresearchgate.net.
DNA Methyltransferases (DNMTs) , responsible for adding methyl groups to DNA, are predominantly found in the nucleus, the site of DNA researchgate.net. Enzymes like DNMT1, DNMT3A, and DNMT3B are integral to epigenetic regulation and are associated with chromatin and nuclear structures, facilitating the maintenance and establishment of DNA methylation patterns researchgate.net.
RNA Methyltransferases exhibit a broader range of cellular localizations, reflecting the diverse roles of RNA modifications. For example, METTL16, an enzyme involved in N6-adenosine (m6A) methylation of RNA, shows cell cycle-dependent localization, residing in the nucleolus during G1/S phases and the nucleoplasm during G2 phase, with associations to the nuclear lamina in telophase nih.gov. Other RNA methyltransferases, such as Bmt5 (responsible for m3U methylation), are found in the nucleolus, while Bmt6 localizes to the cytoplasm oup.com. This compartmentalization ensures that specific RNA molecules are methylated at the correct stages and locations within the cell, impacting processes such as ribosome biogenesis and protein synthesis nih.govoup.com.
Table 2: Cellular Localization of Representative Methylation Enzymes
| Enzyme Class/Example | Primary Function | Cellular Localization |
| DNA Methyltransferases (DNMTs) | DNA methylation (epigenetic regulation) | Nucleus |
| METTL16 (RNA methyltransferase) | N6-adenosine (m6A) RNA methylation | Nucleolus, Nucleoplasm, Nuclear Periphery (cell cycle-dependent) |
| Bmt5 (RNA methyltransferase) | m3U RNA methylation | Nucleolus |
| Bmt6 (RNA methyltransferase) | m3U RNA methylation | Cytoplasm |
| Cytosine Methyltransferases | Cytosine methylation (DNA and RNA) | Nucleus, Cytoplasm (depending on substrate) |
Compound List:
S-Adenosylmethionine (SAM)
Methionine
ATP
Adenosine
Homocysteine
S-Adenosylhomocysteine (AdoHcy)
Cytidine
DNA
RNA
5-methylcytosine (5mC)
5-methylcytidine (m5C)
N6-adenosine (m6A)
m3U (3-methyluridine)
Methodologies for Research and Analytical Detection of M5c and Its Derivatives
Chromatographic and Spectrometric Techniques
Chromatographic and spectrometric methods are fundamental for the precise quantification of m5C and its related nucleosides. These techniques separate and identify compounds based on their physicochemical properties, offering high sensitivity and accuracy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of 5-methylcytidine (B43896) and its derivatives in biological samples. acs.orgnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the precise detection and measurement of specific molecules. acs.org In the context of m5C, LC-MS/MS is often used to analyze enzymatically hydrolyzed DNA or RNA, breaking it down into individual nucleosides for analysis. acs.org
The inherent selectivity and sensitivity of LC-MS/MS make it a preferred method for analyzing 5-mC and its oxidation products. acs.org Researchers have developed LC-MS/MS methods to simultaneously measure 5-methyl-2'-deoxycytidine (5-mdC), 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), 5-formyl-2'-deoxycytidine (5-fodC), and 5-carboxyl-2'-deoxycytidine (5-cadC) in the genomic DNA of mammalian tissues and cells. acs.org To enhance detection sensitivity and improve liquid chromatographic separation, chemical derivatization techniques can be coupled with LC-MS/MS analysis. acs.org For instance, an online trapping/capillary hydrophilic-interaction liquid chromatography (cHILIC)/in-source fragmentation/tandem mass spectrometry system has been developed for quantifying 5-mC and 5-hmC in genomic DNA from hepatocellular carcinoma tissues. nih.gov
| Technique | Analyte(s) | Sample Type | Key Findings |
| LC-MS/MS | 5-methylcytosine (B146107) (5-meC), 5-methyl-2'-deoxycytidine (5-medC) | Human Urine | Mean urinary levels were 28.4 ± 14.3 ng/mg creatinine for 5-meC and 7.04 ± 7.2 ng/mg creatinine for 5-medC in healthy males. nih.gov |
| LC-ESI-MS/MS | 5-mdC, 5-hmdC, 5-fodC, 5-cadC | Genomic DNA from human colorectal carcinoma tissues | Successfully quantified all four cytosine derivatives, demonstrating the method's utility in cancer research. acs.org |
| cHILIC/QTOF-MS | 5-mC, 5-hmC | Genomic DNA from hepatocellular carcinoma tissues | Achieved low limits of detection: 0.06 fmol for 5-mC and 0.19 fmol for 5-hmC. nih.gov |
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is another established method for the quantification of 5-methylcytidine, particularly in the form of its deoxynucleoside, 5-methyl-2'-deoxycytidine (5-MedC), in DNA. nih.govle.ac.uk This technique separates compounds in a sample based on their interaction with a stationary phase, and then detects the compounds as they elute by measuring their absorbance of ultraviolet light.
For the analysis of 5-MedC, genomic DNA is first extracted and then enzymatically hydrolyzed to break it down into its constituent 2'-deoxynucleosides. nih.govresearchgate.net These hydrolyzed samples are then injected into the HPLC system for separation and quantification. The level of 5-MedC is typically expressed as a percentage of the level of 2'-deoxycytidine (dC), which is determined from calibration curves constructed using known standards. nih.govresearchgate.net This method is considered relatively straightforward and cost-effective for the accurate assessment of 5-MedC content in genomic DNA. le.ac.uk
| Sample Type | Percentage of 5-MedC |
| Calf Thymus DNA | 6.26% nih.govresearchgate.net |
| HeLa Cell DNA | 3.02% nih.govresearchgate.net |
| Rat Liver DNA | 3.55% nih.govresearchgate.net |
Sequencing-Based Approaches
Sequencing-based approaches are indispensable for mapping the precise locations of m5C within DNA and RNA molecules, providing critical insights into its regulatory functions.
Bisulfite sequencing is a cornerstone technique for detecting 5-methylcytosine at single-base resolution in both DNA and RNA. cd-genomics.comcd-genomics.comnih.gov The method relies on the chemical treatment of nucleic acids with sodium bisulfite, which deaminates unmethylated cytosine residues to uracil, while 5-methylcytosine remains largely unreactive. nih.govjove.com Subsequent PCR amplification and sequencing reveal the methylation status of each cytosine. In the final sequence data, uracils are read as thymines, allowing for a direct comparison with the original sequence to identify the positions of 5-methylcytosines. researchgate.net
Originally developed for DNA methylation analysis, this method has been adapted for RNA (RNA-BS-seq), enabling the transcriptome-wide mapping of m5C. jove.comresearchgate.net RNA-BS-seq provides high precision in identifying m5C modifications, which is crucial for understanding their functional roles in gene expression and regulation. cd-genomics.com
| Technique | Principle | Resolution | Application |
| Bisulfite Sequencing (BS-Seq) | Chemical conversion of unmethylated cytosine to uracil, while 5-methylcytosine remains unchanged. nih.govjove.com | Single-base cd-genomics.com | DNA and RNA methylation profiling. cd-genomics.comjove.com |
A significant challenge with standard bisulfite sequencing is its inability to distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), as both are resistant to deamination. epigenie.comcreativebiomart.net To overcome this limitation, specialized techniques such as oxidative bisulfite sequencing (oxBS-seq) and Ten-eleven translocation (TET)-assisted bisulfite sequencing (TAB-seq) have been developed. cd-genomics.comnih.gov
Oxidative Bisulfite Sequencing (oxBS-seq) introduces an initial chemical oxidation step that selectively converts 5hmC to 5-formylcytosine (5fC). epigenie.comnih.gov Unlike 5mC and 5hmC, 5fC is susceptible to bisulfite-mediated deamination to uracil. cd-genomics.comepigenie.com Therefore, in an oxBS-seq experiment, only 5mC is read as cytosine. nih.gov By comparing the results of an oxBS-seq run with a standard BS-seq run on the same sample, the levels and locations of 5hmC can be inferred. nih.govspringernature.com
TET-Assisted Bisulfite Sequencing (TAB-seq) employs an enzymatic approach to differentiate 5mC and 5hmC. nih.govepigenie.com In this method, the 5hmC residues in a DNA sample are first protected by glucosylation using a β-glucosyltransferase. creativebiomart.netepigenie.com Subsequently, the TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). creativebiomart.netneb.com During the subsequent bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil, while the protected 5hmC remains as cytosine. creativebiomart.net This allows for the direct detection of 5hmC at single-base resolution. nih.govnih.gov
| Technique | Principle | Advantage | Limitation |
| oxBS-seq | Chemical oxidation of 5hmC to 5fC, which is then deaminated by bisulfite. cd-genomics.comepigenie.com 5mC remains as cytosine. nih.gov | Does not require a highly active TET enzyme. epigenie.com | Requires two separate sequencing runs (BS-seq and oxBS-seq) and subtraction analysis, which can compound errors. epigenie.com |
| TAB-seq | Enzymatic protection of 5hmC via glucosylation, followed by TET enzyme oxidation of 5mC to 5caC, which is then deaminated by bisulfite. creativebiomart.netepigenie.com | Directly measures 5hmC, making it more cost-effective if 5hmC is the sole focus. creativebiomart.netepigenie.com | Relies on the high activity of the TET enzyme, which can be expensive and is not 100% efficient. creativebiomart.netepigenie.com |
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) is an antibody-based technique used to enrich for and identify RNA transcripts containing 5-methylcytosine. jove.comnih.gov In this method, total RNA is fragmented and then incubated with an antibody that specifically binds to m5C. nih.govplamorf.eu The antibody-RNA complexes are then captured, and the enriched RNA fragments are sequenced to identify the transcripts that are methylated. jove.comnih.gov
While MeRIP-seq is a powerful tool for transcriptome-wide mapping of m5C-containing regions, it typically does not provide single-nucleotide resolution. jove.comnih.gov However, it is a valuable method as it does not require prior knowledge of the RNA sequence or the modifying enzymes involved. nih.gov
Other related techniques that offer higher resolution include:
Methylation-individual-nucleotide-resolution crosslinking and immunoprecipitation (miCLIP): This technique uses UV cross-linking to create a covalent bond between the m5C methyltransferase enzyme and its target RNA. cd-genomics.comnih.gov Analysis of the crosslink sites allows for the precise identification of the methylated cytosine. cd-genomics.com
5-azacytidine (B1684299)–mediated RNA immunoprecipitation (Aza-IP): This method involves the metabolic incorporation of 5-azacytidine into RNA, which forms an irreversible covalent bond with the RNA cytosine methyltransferase. jove.com This allows for the immunoprecipitation and identification of the enzyme's target RNAs.
| Technique | Principle | Resolution | Key Feature |
| MeRIP-seq | Immunoprecipitation of fragmented RNA using an m5C-specific antibody. nih.govplamorf.eu | Region-specific (a few nucleotides) jove.comnih.gov | Does not require prior sequence knowledge. nih.gov |
| miCLIP | UV cross-linking of an m5C methyltransferase to its RNA substrate, followed by immunoprecipitation and sequencing. cd-genomics.comnih.gov | Single-nucleotide nih.gov | Identifies the specific targets of a selected RNA methyltransferase. jove.com |
| Aza-IP | Metabolic labeling with 5-azacytidine to form a covalent bond between the methyltransferase and RNA, followed by immunoprecipitation. jove.com | High | Identifies enzyme-specific targets. researchgate.net |
Single-Nucleotide Resolution Techniques (e.g., miCLIP-seq, m5C-TAC-seq)
Achieving single-nucleotide resolution is crucial for understanding the specific roles of individual m5C modifications. Several techniques have been developed to pinpoint the exact location of m5C in the transcriptome.
miCLIP-seq (m5C individual-nucleotide resolution crosslinking and immunoprecipitation sequencing) is a powerful antibody-based method that maps m5C sites with high precision. cd-genomics.comillumina.com This technique involves ultraviolet (UV) cross-linking of an m5C-specific antibody to the RNA, followed by immunoprecipitation. cd-genomics.com The cross-linking induces mutations or truncations at the modification site during reverse transcription, which are then identified through sequencing to reveal the precise location of the m5C residue. cd-genomics.com miCLIP-seq can be used to describe and quantify m5C, providing a comprehensive view of its distribution and potential regulatory functions. cd-genomics.com
m5C-TAC-seq (TET-assisted chemical labeling sequencing) is a bisulfite-free approach that offers accurate and robust m5C detection at base resolution. nih.govnih.gov This method utilizes ten-eleven translocation (TET) enzymes to oxidize m5C to 5-formylcytosine (f5C), which is then selectively chemically labeled. nih.gov This labeling leads to C-to-T transitions during reverse transcription, allowing for the direct identification of m5C sites. nih.gov A key advantage of m5C-TAC-seq is its mild reaction conditions, which preserve the integrity of the RNA and allow for the detection of m5C in various RNA species, including chromatin-associated RNAs. nih.gov
| Technique | Principle | Advantages | Limitations |
| miCLIP-seq | UV cross-linking of m5C antibody to RNA, inducing mutations at the modification site for identification by sequencing. cd-genomics.com | Single-nucleotide resolution; quantifies m5C levels. cd-genomics.com | Dependent on antibody specificity and cross-linking efficiency; potential for bias from antibody reactivity. oup.com |
| m5C-TAC-seq | TET enzyme-assisted oxidation of m5C to f5C followed by chemical labeling, leading to C-to-T transitions for detection. nih.gov | Bisulfite-free; high accuracy and robustness; mild reaction conditions preserve RNA integrity. nih.govnih.gov | Requires enzymatic reactions that may have their own biases. |
Third-Generation Sequencing (e.g., SMRT, Nanopore) for Direct Detection
Third-generation sequencing technologies offer the revolutionary capability of directly sequencing native RNA molecules, thereby detecting modified bases without the need for chemical conversion or amplification. nih.govnih.gov
Single Molecule, Real-Time (SMRT) sequencing , developed by Pacific Biosciences, detects modifications by monitoring the kinetics of a DNA polymerase as it incorporates nucleotides. nih.govcreativebiomart.net The presence of a modified base like m5C can cause subtle changes in the polymerase's kinetics, such as the interpulse duration (IPD). nih.govpacb.com While the kinetic signature for m5C is subtle, advancements in analytical approaches, including the use of convolutional neural networks, have improved detection sensitivity and specificity. nih.gov Furthermore, treating the RNA with enzymes like Tet1, which converts 5mC to 5-carboxylcytosine (5caC), can enhance the kinetic signal, thereby improving detection rates. nih.gov
Nanopore sequencing from Oxford Nanopore Technologies directly sequences RNA by passing it through a protein nanopore. nanoporetech.com As the RNA molecule moves through the pore, it creates a characteristic disruption in the ionic current, which is used to identify the sequence of bases. biorxiv.org Modified bases like m5C can alter this ionic current, creating a distinct electrical signal that allows for their direct detection. nanoporetech.comresearchgate.net This technology enables the simultaneous detection of the nucleotide sequence and base modifications from a single experiment. nanoporetech.com Bioinformatic tools like CHEUI and RAVEN have been developed to analyze nanopore sequencing data to identify m5C modifications at single-nucleotide and single-molecule resolution. nanoporetech.combiorxiv.org
| Technology | Principle | Advantages | Disadvantages |
| SMRT Sequencing | Detects kinetic changes in DNA polymerase activity during nucleotide incorporation caused by modified bases. nih.gov | Direct detection of various modifications; no need for chemical conversion. creativebiomart.netpacb.com | The kinetic signal for m5C can be subtle, making detection challenging. nih.gov |
| Nanopore Sequencing | Measures changes in ionic current as a native RNA molecule passes through a nanopore to identify both canonical and modified bases. biorxiv.org | Direct sequencing of RNA; provides information on multiple modifications simultaneously. nanoporetech.comresearchgate.net | Higher error rates compared to second-generation sequencing; requires sophisticated bioinformatic analysis. wikipedia.org |
Pyrosequencing for Targeted Analysis
Pyrosequencing is a sequencing-by-synthesis method that can be used for the quantitative analysis of DNA methylation at specific CpG sites after bisulfite treatment. nih.govnews-medical.net In this technique, genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. nih.govunite.it Following PCR amplification, where uracils are converted to thymines, pyrosequencing is performed. news-medical.net The method detects the light emitted during the enzymatic conversion of pyrophosphate to ATP, which occurs upon nucleotide incorporation. unite.it By analyzing the sequence, the ratio of cytosine to thymine at a specific site can be quantified, providing a measure of the methylation level. qiagen.com While primarily used for DNA methylation analysis, the principles can be adapted for targeted RNA m5C analysis.
A significant limitation of bisulfite-based methods, including pyrosequencing, is their inability to distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC). news-medical.net
Ultrafast Bisulfite Sequencing (UBS-seq)
Traditional bisulfite sequencing (BS-seq) is often limited by long reaction times and significant RNA degradation. uchicago.eduuchicago.eduUltrafast Bisulfite Sequencing (UBS-seq) is a newer method that addresses these limitations by using highly concentrated bisulfite reagents and high reaction temperatures to accelerate the conversion process. uchicago.eduresearchgate.net This approach reduces the reaction time by approximately 13-fold, resulting in less RNA damage and lower background noise. researchgate.net UBS-seq allows for the construction of sequencing libraries from low input amounts of RNA and provides more accurate quantification of m5C levels with higher genome coverage compared to conventional BS-seq. uchicago.eduresearchgate.net This method has been used to identify NSUN2 as the primary enzyme responsible for depositing the majority of m5C sites in HeLa mRNA. uchicago.eduresearchgate.net
| Method | Key Features | Advantages over Conventional BS-seq |
| UBS-seq | Uses high concentration of bisulfite and high reaction temperatures. researchgate.net | ~13-fold faster reaction time, reduced RNA damage, lower background noise, requires less input material. uchicago.eduresearchgate.net |
Bioinformatic Analysis of Methylation Data
The large datasets generated by high-throughput sequencing methods require sophisticated bioinformatic pipelines for analysis. The general workflow for analyzing m5C sequencing data involves several key steps:
Quality Control: Raw sequencing reads are first assessed for quality, and adapter sequences introduced during library preparation are trimmed. cd-genomics.com
Alignment: The processed reads are then aligned to a reference genome or transcriptome. Specialized aligners are often required for bisulfite-treated sequences to account for the C-to-T conversion. springernature.com
Methylation Calling: After alignment, the methylation status of each cytosine is determined. For bisulfite sequencing data, this involves counting the number of reads that have a cytosine versus a thymine at each position. cd-genomics.com For antibody-based methods like miCLIP, the analysis focuses on identifying mutation or truncation signatures. cd-genomics.com For third-generation sequencing data, specific algorithms are used to interpret the raw signal (e.g., ionic current or polymerase kinetics) to identify modified bases. nih.govnanoporetech.com
Differential Methylation Analysis: To understand the biological significance of m5C, methylation levels are often compared between different conditions or cell types to identify differentially methylated sites (DMCs). cd-genomics.com
Functional Annotation and Enrichment Analysis: DMCs are then annotated to determine their genomic location (e.g., exons, introns, UTRs) and the genes they are associated with. cd-genomics.com Functional enrichment analysis, such as Gene Ontology (GO) analysis, is performed to identify the biological pathways and processes that are potentially regulated by m5C. cd-genomics.comnih.gov
Several computational tools and databases have been developed to facilitate the analysis and interpretation of m5C data. For instance, the m5C-Atlas is a comprehensive database that collects and annotates high-confidence m5C sites identified through single-base resolution technologies. oup.com
| Analysis Step | Description | Key Considerations |
| Quality Control | Assessment of raw read quality and removal of adapter sequences. cd-genomics.com | High sequencing error rates can lead to false positives. oup.com |
| Alignment | Mapping of sequencing reads to a reference genome/transcriptome. springernature.com | Bisulfite-converted reads require specialized alignment software. |
| Methylation Calling | Identification and quantification of methylated cytosines. cd-genomics.com | The choice of algorithm depends on the sequencing technology used. |
| Differential Analysis | Comparison of methylation patterns between different samples. cd-genomics.com | Statistical methods are needed to identify significant changes. |
| Functional Annotation | Association of methylated sites with genes and biological pathways. cd-genomics.com | Provides insights into the potential functional roles of m5C. |
Synthetic Strategies and Research Applications of 5 C Methylcytidine and Its Derivatives
Synthesis of Modified Nucleosides and Oligonucleotides
The synthesis of oligonucleotides containing modified nucleosides like 5-methylcytidine (B43896) is essential for a wide range of research applications. Several chemical and enzymatic strategies have been developed to achieve this, each with its own advantages and limitations.
Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. twistbioscience.com This method involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. twistbioscience.com For the incorporation of 5-methylcytidine, a corresponding 5-methylcytidine phosphoramidite is required.
The synthesis of the 5-methylcytidine phosphoramidite building block typically involves several key steps:
Protection of functional groups: The exocyclic amine of the cytidine (B196190) base and the hydroxyl groups of the ribose sugar are protected to prevent unwanted side reactions during oligonucleotide synthesis. nsf.gov Common protecting groups include acetyl for the N4-amino group and dimethoxytrityl (DMTr) for the 5'-hydroxyl group. nsf.gov
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety. nsf.gov
Once synthesized, the 5-methylcytidine phosphoramidite can be used in an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. twistbioscience.com The high efficiency of phosphoramidite chemistry allows for the routine synthesis of oligonucleotides with specific sequences containing 5-methylcytidine at desired positions. twistbioscience.comnsf.gov
| Step in Phosphoramidite Cycle | Description | Key Reagents |
|---|---|---|
| Deblocking | Removal of the 5'-hydroxyl protecting group (e.g., DMT) from the growing oligonucleotide chain. | Acidic solution (e.g., trichloroacetic acid) |
| Coupling | Addition of the next phosphoramidite building block (e.g., Ac-rC(5-Me) Phosphoramidite) to the deprotected 5'-hydroxyl group. | Activator (e.g., tetrazole) |
| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride (B1165640) and 1-methylimidazole |
| Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. | Iodine solution |
An alternative approach to the synthesis of modified oligonucleotides is the post-synthetic functionalization of a precursor oligonucleotide. rsc.org This strategy involves first synthesizing an oligonucleotide containing a reactive precursor at the desired modification site, followed by a chemical reaction to introduce the final modification. rsc.org
For C5-cytidine modifications, this can be achieved by incorporating a cytidine analog with a reactive handle at the C5 position, such as 5-iodocytidine (B14750) or 5-trifluoromethylcytidine. rsc.orgnih.gov These reactive groups can then be subjected to various chemical transformations to introduce a range of functional groups, including methyl groups. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce a methyl group from an appropriate methyl source onto a 5-halocytidine-containing oligonucleotide. nih.gov
This approach offers the flexibility to introduce a variety of modifications without the need to synthesize a unique phosphoramidite for each desired modification. rsc.org However, the chemical reactions must be highly efficient and compatible with the oligonucleotide, which can be sensitive to harsh reaction conditions. rsc.org
Enzymatic methods provide a powerful alternative to chemical synthesis for the modification of nucleosides and nucleotides. These methods often offer high specificity and operate under mild reaction conditions.
Nucleoside Kinases: Nucleoside kinases can be used to phosphorylate modified nucleosides to their corresponding monophosphates, which can then be further converted to the triphosphate form. mdpi.com These modified nucleoside triphosphates can then be used as substrates for polymerases in the enzymatic synthesis of modified RNA. jenabioscience.comoup.com Studies have shown that enzymes like deoxycytidine kinase can phosphorylate a variety of cytidine analogs. mdpi.com
RNA Methyltransferases: In nature, 5-methylcytidine in RNA is installed post-transcriptionally by a class of enzymes known as RNA:m5C-methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netoup.com These enzymes can be harnessed for the in vitro modification of RNA. For example, T7 RNA polymerase can be used for in vitro transcription in the presence of 5-methyl-CTP to produce RNA that is fully substituted with 5-methylcytidine. jenabioscience.com
| Enzymatic Method | Description | Key Enzymes/Substrates |
|---|---|---|
| Nucleoside Phosphorylation | Conversion of a modified nucleoside to its triphosphate form for use in polymerase-based synthesis. | Nucleoside kinases, 5'-C-Methylcytidine, ATP |
| In Vitro Transcription | Synthesis of RNA containing modified bases by a polymerase. jenabioscience.com | T7 RNA polymerase, 5-Methyl-CTP jenabioscience.com |
| Post-transcriptional Modification | Enzymatic methylation of cytidine residues in a pre-synthesized RNA molecule. researchgate.net | RNA:m5C-methyltransferases, S-adenosyl-L-methionine (SAM) researchgate.net |
Use of Analogs as Research Tools for Biochemical Studies
Analogs of this compound are invaluable tools for probing the biochemical pathways and functional consequences of this modification. By systematically altering the structure of this compound, researchers can investigate the specific interactions and mechanisms in which it is involved.
For example, cytidine analogs can be used to study the mechanism of DNA methyltransferases. medchemexpress.com Some analogs can act as inhibitors of these enzymes, providing insights into their catalytic mechanisms and aiding in the development of therapeutic agents. medchemexpress.com Furthermore, the incorporation of 5-substituted cytidine analogues into viral genomes can be used to study viral replication and identify potent inhibitors of viral RNA-dependent RNA polymerases. nih.gov
The synthesis of a series of 5-substituted cytidine analogues and their evaluation for antiviral activity has led to the identification of compounds with greater activity than clinically used drugs. nih.gov These studies demonstrate the utility of such analogs in drug discovery and in understanding the fundamental processes of viral replication.
Incorporation into Modified RNA for Functional Studies
The site-specific incorporation of this compound into RNA molecules is crucial for understanding its impact on RNA function. These functional studies have revealed that 5-methylcytidine can influence nuclease stability, translation efficiency, and immune recognition.
Nuclease Stability: The presence of modifications in RNA can affect its stability by altering its susceptibility to degradation by nucleases. While some modifications are known to increase resistance to cleavage by RNases, the specific effect of 5-methylcytidine can be context-dependent. biosyn.com
Translation Efficiency: The modification of nucleobases within the coding sequence of an mRNA can impact the efficiency of translation. nih.gov Studies have shown that incorporation of 5-methylcytidine into self-amplifying RNA (saRNA) can lead to increased transfection and translation efficiency. jenabioscience.com This is thought to be due to a combination of factors, including enhanced RNA stability and more efficient interaction with the translational machinery. jenabioscience.com
Immune Recognition Modulation: The innate immune system has evolved mechanisms to recognize foreign RNA, such as that from viral pathogens. This recognition can trigger an inflammatory response. Chemical modifications of RNA, including 5-methylcytidine, can help synthetic RNA evade this immune surveillance. jenabioscience.com Incorporation of 5-methylcytidine into saRNA has been shown to reduce the innate immune response, which is a significant advantage for the development of RNA-based vaccines and therapeutics. jenabioscience.comnih.gov This modulation of immune recognition is thought to be mediated by altering the interaction of the RNA with pattern recognition receptors like RIG-I. nih.govpnas.orgpnas.orgnih.govresearchgate.net
| Functional Aspect | Effect of this compound Incorporation in RNA | References |
|---|---|---|
| Nuclease Stability | Can enhance stability by increasing the melting temperature of RNA duplexes. biosyn.com | biosyn.com |
| Translation Efficiency | Increases translation efficiency of self-amplifying RNA. jenabioscience.com | jenabioscience.com |
| Immune Recognition | Reduces innate immune responses to synthetic RNA. jenabioscience.comnih.gov | jenabioscience.comnih.gov |
Future Directions in 5 C Methylcytidine Research
Elucidation of Remaining Unknown Functional Roles and Regulatory Mechanisms
While 5'-C-Methylcytidine is known to be a widespread modification in various RNA types, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), messenger RNAs (mRNAs), and non-coding RNAs (ncRNAs), a comprehensive understanding of its functional repertoire is still developing. oup.comnih.gov Current knowledge indicates that m5C is crucial for regulating RNA metabolism, stability, nuclear export, and translation. oup.com The dynamic regulation of m5C is managed by "writer" enzymes (methyltransferases), "eraser" enzymes (demethylases), and "reader" proteins that bind to the modification to elicit a functional response. oup.comnih.gov
Future research will focus on several key unanswered questions:
Context-Dependent Functions in mRNA: The role of m5C in mRNA is complex and appears to be highly context-dependent. anu.edu.au For instance, methylation by the NSUN2 enzyme can either promote or repress the translation of different target mRNAs, such as IL17a and p27, respectively. nih.gov The precise mechanisms that determine these opposing outcomes are not yet understood and represent a critical area for future investigation.
Role in Non-Coding RNAs: The functions of m5C in the vast landscape of ncRNAs are largely unknown. oup.com Investigating how m5C influences the structure and function of molecules like long non-coding RNAs (lncRNAs) and circular RNAs will be essential.
Stress Response and Cellular Signaling: Studies in yeast have shown that m5C levels in specific tRNAs, such as tRNAHis, increase significantly under various stress conditions, including amino acid starvation and temperature shifts, suggesting a role in cellular adaptation. nih.gov Further work is needed to uncover the signaling pathways that trigger these changes and how m5C-modified tRNAs contribute to the stress response. In E. coli, the ribosomal RNA methyltransferase rsmF has been found to be upregulated during oxidative stress to specifically modify tRNA with m5C, indicating that cells may repurpose existing enzymes to alter RNA substrates as part of their stress response mechanisms. pnas.org
Oxidized Derivatives: The discovery that Ten-Eleven Translocation (TET) enzymes can oxidize m5C to 5-hydroxymethylcytidine (hm5C) in tRNA adds another layer of regulation that promotes translation. nih.gov The existence and functional roles of other oxidized forms, such as 5-formylcytidine (f5C) and 5-carboxylcytidine (5caC), in various RNA species are still emerging and require in-depth study. royalsocietypublishing.orgresearchgate.net
| RNA Type | Known/Investigated Functions | Key Regulatory Proteins | References |
|---|---|---|---|
| tRNA | Stabilizes secondary structure; Regulates codon recognition and aminoacylation; Protects against stress-induced cleavage; Promotes translation (via oxidation to hm5C). | NSUN2, TET2 | oup.comnih.govnih.gov |
| rRNA | Influences protein synthesis; Involved in ribosome biogenesis and pre-rRNA processing. | NSUN1, NSUN4, NSUN5 | oup.comnih.gov |
| mRNA | Regulates nuclear export, stability, and translation efficiency (can promote or repress). | NSUN2, ALYREF (reader), YBX1 (reader) | nih.govpnas.org |
| Viral RNA | Influences viral replication, gene expression, and interaction with host innate immunity. | NSUN2 | pnas.org |
Interplay with Other Epigenetic Marks
The concept of "crosstalk" between different epigenetic modifications is well-established for DNA, where 5-methylcytosine (B146107) interacts with various histone marks to regulate gene expression. nih.govwikipedia.org A similar interplay is expected to exist within the epitranscriptome, where m5C coexists with other modifications like N6-methyladenosine (m6A) and N1-methyladenosine (m1A). mdpi.com
Future research in this area will likely address the following:
Epitranscriptomic Crosstalk: A primary goal is to understand how different RNA modifications on the same transcript influence one another. For example, does the presence of m6A affect the likelihood of m5C deposition at a nearby site? Do the respective "reader" proteins compete or cooperate to determine the fate of the mRNA molecule? mdpi.com
Interaction with DNA Methylation: The enzymes responsible for m5C metabolism, particularly the TET enzymes that oxidize it, also act on 5-methylcytosine in DNA. nih.govnih.gov This shared machinery provides a direct potential link for coordinated regulation between the genome and the transcriptome. Future studies could explore whether the DNA methylation status of a gene influences the m5C modification pattern of its corresponding RNA transcript.
Functional Significance of Oxidized Forms: The oxidation of m5C creates a cascade of related epigenetic marks (hm5C, f5C, 5caC). royalsocietypublishing.orgnih.gov It is crucial to determine if these oxidized forms are merely intermediates in a demethylation pathway or if they serve as distinct epigenetic signals with their own sets of reader proteins and functional outcomes, a concept that is under active investigation in the context of DNA. nih.govnih.gov
Development of Advanced Detection Technologies
Progress in understanding m5C is intrinsically linked to the technologies available for its detection and mapping. While current methods have been transformative, they possess limitations that future technologies aim to overcome.
Bisulfite-Free Sequencing: The current gold standard, RNA bisulfite sequencing (BS-seq), provides single-nucleotide resolution but relies on a harsh chemical treatment that can degrade RNA and lead to biases. ox.ac.ukcd-genomics.comoup.com A major goal is the development and adaptation of bisulfite-free methods for RNA. Techniques like TET-assisted pyridine borane sequencing (TAPS), which has been successfully developed for DNA, offer a promising chemical-based alternative that avoids RNA degradation. ox.ac.uk
Direct RNA Sequencing: Third-generation, long-read sequencing platforms offer the potential for direct detection of m5C and other modifications on native RNA molecules. nih.gov These technologies can identify modified bases by detecting characteristic disruptions in the electrical current or polymerase kinetics during the sequencing process. Refining these methods to reliably and accurately call m5C modifications at a transcriptome-wide scale would revolutionize the field by eliminating the need for chemical conversion or affinity enrichment steps.
Enhanced Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is unparalleled in its ability to accurately identify and quantify a wide range of RNA modifications, including the oxidized derivatives of m5C. acs.orgnih.gov Future advancements will focus on increasing the sensitivity of LC-MS/MS to allow for the analysis of very small sample sizes and improving its utility for locating modifications within specific RNA sequences. colab.wsnih.gov
Mapping Oxidized Derivatives: While methods exist to map 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC) in DNA, robust and high-resolution techniques for mapping these low-abundance marks in RNA are still needed. nih.gov Developing specific chemical labeling or antibody-based enrichment strategies for hm5C, f5C, and 5caC in RNA will be critical to elucidating their unique biological roles. royalsocietypublishing.org
| Technology | Principle | Primary Advantage(s) | Key Limitation(s) | Future Direction |
|---|---|---|---|---|
| RNA Bisulfite Sequencing (BS-seq) | Chemical conversion of C to U, leaving m5C unchanged. | Single-nucleotide resolution; Transcriptome-wide. | Harsh chemical treatment degrades RNA; Cannot distinguish m5C from hm5C. | Improving RNA protection during treatment. |
| Antibody-Based Enrichment (m5C-RIP-seq) | Immunoprecipitation of RNA fragments containing m5C using a specific antibody. | Good for identifying m5C-enriched regions; Less harsh on RNA. | Lower resolution (typically ~100-200 nt); Potential antibody cross-reactivity. | Development of higher-affinity and more specific antibodies. |
| Mass Spectrometry (LC-MS/MS) | Separation and identification of nucleosides based on mass-to-charge ratio. | Highly accurate quantification; Can detect and distinguish various modifications (m5C, hm5C, etc.). | Does not provide sequence location in long RNAs; Requires larger amounts of input material. | Increasing sensitivity for smaller samples; Coupling with fragmentation for sequencing. |
| Direct RNA Sequencing | Detecting modifications via changes in electrical signal or enzyme kinetics as a native RNA strand passes through a nanopore. | No chemical conversion or PCR bias; Reads long, full-length transcripts; Can detect multiple modifications simultaneously. | Accuracy of modification calling is still under development; Lower throughput than short-read methods. | Improving algorithms for accurate and reliable base modification calling. |
Q & A
Q. What experimental models are suitable for studying 5'-C-methylcytidine's antiviral activity, and how are they optimized?
Answer: In vitro replicon systems (e.g., HCV subgenomic replicons in Huh-7 cells) are widely used to assess this compound’s inhibition of viral RNA polymerases like NS5B . Optimize assays by monitoring intracellular phosphorylation to the active 5'-triphosphate form via liquid chromatography-mass spectrometry (LC-MS), as incomplete phosphorylation can lead to underestimation of potency . For HIV studies, use reverse transcription assays with ribonucleoside analogs to evaluate chain termination efficacy .
Q. How can researchers detect and quantify 5-methylcytidine (m5C) modifications in RNA?
Answer: Bisulfite sequencing is the gold standard for transcriptome-wide m5C mapping. Treat RNA with sodium bisulfite to convert unmodified cytidine to uracil, while m5C remains unchanged. Follow with high-throughput sequencing and bioinformatic pipelines to identify methylated positions (e.g., in archaeal mRNAs or yeast tRNA) . Validate findings via m5C-specific RNA immunoprecipitation (RIP) coupled with qPCR .
Q. What biochemical assays confirm this compound’s inhibition of viral polymerases?
Answer: Use in vitro RNA synthesis assays with purified NS5B polymerase. Measure inhibition kinetics by comparing incorporation of this compound triphosphate versus natural CTP via gel electrophoresis or radiolabeled nucleotide competition . For HCV, IC50 values should be cross-validated with replicon assays to account for cell permeability and metabolic activation .
Advanced Research Questions
Q. How do resistance mutations in viral polymerases affect this compound efficacy, and how can these be studied?
Answer: Generate mutant replicons (e.g., HCV S282T or HIV M184V) via site-directed mutagenesis and assess changes in EC50 values. Combine structural modeling (e.g., NS5B polymerase active site) to identify steric clashes or reduced binding affinity caused by 2'-C-methyl modifications . Use deep sequencing to monitor emergent mutations during long-term replicon passaging under drug pressure .
Q. What mechanisms explain conflicting data on this compound’s deamination stability in DNA versus RNA?
Answer: Human APOBEC3A (A3A) deaminates m5C in single-stranded DNA nearly as efficiently as cytidine, leading to G:T mismatches and potential mutagenesis . In RNA, however, m5C in structured regions (e.g., tRNA or rRNA) may resist deamination due to limited A3A access. Compare deamination rates in vitro using fluorescence-based assays with synthetic DNA/RNA substrates under varying secondary structure conditions .
Q. How can researchers reconcile discrepancies in methylation stoichiometry observed in tRNA and rRNA across species?
Answer: Quantify methylation levels using bisulfite sequencing combined with spike-in controls (e.g., synthetic RNA with known m5C content) to normalize technical variability . For low-abundance modifications, employ targeted approaches like CRISPR-Cas9-guided methylation analysis or single-molecule sequencing .
Q. What strategies optimize this compound’s pharmacokinetics in preclinical models without compromising antiviral activity?
Answer: Modify prodrug formulations (e.g., phosphoramidates) to enhance oral bioavailability and liver targeting. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate triphosphate levels in hepatocytes with viral load reduction in animal models . Monitor off-target effects on host RNA polymerases via selectivity assays (e.g., mitochondrial RNA polymerase inhibition) .
Q. How does this compound synergize with other antivirals, and what experimental designs validate combination efficacy?
Answer: Test combinations with non-nucleoside polymerase inhibitors (e.g., HCV NS5B allosteric inhibitors) or protease inhibitors using Bliss independence or Loewe additivity models . In HIV, pair with ribonucleoside analogs like 4'-azidocytidine to assess additive lethal mutagenesis effects via viral fitness landscapes and mutation frequency assays .
Methodological Notes
- Data Contradiction Analysis : Cross-validate in vitro enzyme kinetics with cellular assays to resolve discrepancies in triphosphate efficacy (e.g., higher 2'-C-methyladenosine triphosphate levels vs. 2'-O-methylcytidine in replicons despite similar NS5B inhibition ).
- Ethical Considerations : Ensure RNA/DNA modification studies comply with guidelines for genetic stability reporting, especially when linking m5C deamination to oncogenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
